molecular formula C12H17N3O B1305026 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol CAS No. 631843-69-1

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol

Cat. No.: B1305026
CAS No.: 631843-69-1
M. Wt: 219.28 g/mol
InChI Key: XZQRZLSYXRJVPG-UHFFFAOYSA-N
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Description

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material sciences, and other fields. This compound, in particular, has a unique structure that combines the benzimidazole moiety with a propanol group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol typically involves the reaction of 1-ethylbenzimidazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the benzimidazole attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzimidazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways in biological systems. The benzimidazole moiety can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol can be compared with other similar compounds, such as:

    1-Ethylbenzimidazole: Lacks the propanol group and has different chemical properties and biological activities.

    3-[(1-Methylbenzimidazol-2-yl)amino]propan-1-ol: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological effects.

    Benzimidazole: The parent compound, which has a simpler structure and different applications.

The uniqueness of this compound lies in its combination of the benzimidazole and propanol moieties, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15-11-7-4-3-6-10(11)14-12(15)13-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRZLSYXRJVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387963
Record name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631843-69-1
Record name 3-[(1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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